N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
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Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide, also known as CP-532,903, is a novel compound that has shown promising results in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Scientific Research Applications
Silylation and Structural Analysis
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. These compounds are hydrolyzed to form silanols, which react with alcohols to transform into silanes, indicating potential applications in the synthesis of organosilicon compounds with unique structural and possibly electronic properties (Lazareva et al., 2017).
Synthesis and Structural Characterization
N-(2-(trimethylsilyloxy)phenyl)acetamide was synthesized via the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, leading to the creation of silylated derivatives. These compounds, analyzed by NMR and X-ray crystallography, offer insights into the manipulation of hydroxyl groups in aromatic compounds, which could be relevant for the development of new materials or chemical intermediates (Nikonov et al., 2016).
Radiosynthesis for Metabolism Studies
Radiosynthesis techniques have been applied to chloroacetanilide herbicides and dichloroacetamide safeners, enabling the study of their metabolism and mode of action. This research highlights the importance of radiolabeled compounds in understanding the environmental fate and biochemical interactions of potentially related structures (Latli & Casida, 1995).
Novel FLAP Inhibitor Labeling
The synthesis of a five-lipoxygenase activity protein (FLAP) inhibitor, labeled with carbon-14 and deuterium, demonstrates the utility of isotopic labeling in pharmacokinetics and drug development research. Such studies could inform the development of new therapeutics based on the manipulation of acetamide structures (Latli et al., 2015).
Chemoselective Acetylation
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435, exemplifies the potential of enzymatic catalysis in the synthesis of key intermediates for natural product synthesis. This process optimization and mechanistic study offer a pathway to environmentally friendly and selective synthesis methods (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-16(13(2)23-20-12)10-17(21)19-11-18(22,15-8-9-15)14-6-4-3-5-7-14/h3-7,15,22H,8-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAORTVVUDBEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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